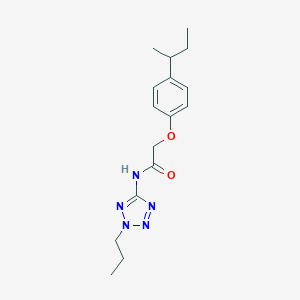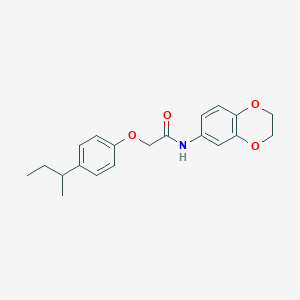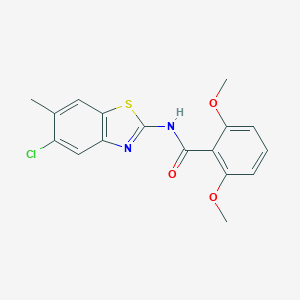
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide, also known as BM212, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been shown to possess various biological properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has also been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is its relatively simple synthesis method, which makes it readily available for laboratory studies. However, one limitation is the lack of extensive research on its toxicity and safety profile, which may limit its potential as a therapeutic agent.
Orientations Futures
Future research on N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could focus on its potential use in the treatment of specific inflammatory and neurological disorders. Additionally, further studies on its toxicity and safety profile would be necessary before it can be considered for clinical use. Finally, the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could make it more accessible for laboratory studies and drug development.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been investigated for its potential use in the treatment of cancer and neurological disorders.
Propriétés
Formule moléculaire |
C14H13BrN2O |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-12(15)7-8-13(16-10)17-14(18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
Clé InChI |
QFMNRYXOCOZOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)